3-Propylphenol
Description
Significance in Contemporary Chemical Science
In contemporary chemical science, 3-Propylphenol is significant primarily as a semiochemical and a versatile chemical intermediate. It is a known component of the urine of cattle and buffalo, which acts as a potent attractant for the tsetse fly (Glossina species), the vector for African trypanosomiasis (sleeping sickness). acs.orggoogle.com This property has led to its extensive use in artificial odor baits to monitor and control tsetse fly populations, often in combination with other compounds like acetone, p-cresol, and 1-octen-3-ol. acs.orggoogle.com
Beyond its role in entomology, this compound serves as a valuable building block in organic synthesis. indiamart.com It is used as a starting material for producing other chemicals, such as 2,4,5,6-tetrabromo-3-propylphenol. chemicalbook.comfishersci.com The compound also finds applications in the fragrance and flavor industry. google.comindiamart.com Specifically, it is noted for contributing leather-like and medicinal smells and is used as a perfuming ingredient to enhance compositions with an oud character. google.com
Historical Context of Research on this compound Derivatives
Early research into this compound and its derivatives dates back to the late 19th and early 20th centuries. Initial synthetic work was reported by Ciamician and Silber in 1890. nist.govpherobase.com Subsequent studies focused on the chemical reactivity of the phenol (B47542) ring, exploring reactions such as nitration and bromination to create various derivatives. For instance, the reaction of this compound with nitric acid in the presence of sulfuric acid yields 2,4,6-Trinitro-3-propylphenol. acs.org Similarly, its reaction with bromine in acetic acid produces 2,4,6-Tribromo-3-propylphenol. acs.org These early investigations laid the groundwork for understanding the chemical behavior of substituted phenols and provided pathways to new compounds.
Scope and Objectives of Academic Inquiry on this compound
Another significant area of research is the synthesis of this compound from renewable resources. Studies have explored its production from components of cashew nut shell liquid (CNSL), such as anacardic acid and cardanol (B1251761), which presents a more sustainable alternative to traditional petrochemical routes. researchgate.net Furthermore, research investigates its dealkylation over acidic zeolites to produce phenol and propylene, which is relevant to biorefinery processes aimed at valorizing lignin-derived compounds. researchgate.net The scope of inquiry thus spans from process optimization and sustainable production to its application as a key intermediate in the synthesis of agrochemicals and other specialty chemicals. google.com
Research Findings and Compound Data
Physical and Chemical Properties of this compound
The fundamental properties of this compound have been well-characterized through various analytical methods. These properties are crucial for its application in synthesis and product formulation.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 621-27-2 |
| Melting Point | 26 °C |
| Boiling Point | 228-231 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 108.8 °C (closed cup) |
| Water Solubility | 832.8 mg/L @ 25 °C (estimated) |
| LogP | 3.01 |
Data sourced from PubChem, ChemSrc, The Good Scents Company, and Sigma-Aldrich. chemsrc.comnih.govthegoodscentscompany.com
Key Synthetic Reactions
Research has established several viable pathways for the synthesis and derivatization of this compound.
Synthesis from Benzene (B151609) : A multi-step synthesis can be outlined starting from benzene, involving processes such as Friedel-Crafts alkylation. chegg.com
Derivatization : this compound can be readily converted into various derivatives.
Bromination : Reaction with bromine in acetic acid yields 2,4,6-Tribromo-3-propylphenol. acs.org
Nitration : Treatment with a mixture of nitric acid and sulfuric acid produces 2,4,6-Trinitro-3-propylphenol. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylphenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGZBWDLMDIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211145 | |
| Record name | 3-Propylphenol | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-27-2 | |
| Record name | 3-Propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-27-2 | |
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| Record name | 3-Propylphenol | |
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| Record name | 3-Propylphenol | |
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| Record name | Phenol, 3-propyl- | |
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| Record name | 3-Propylphenol | |
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| Record name | m-propylphenol | |
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| Record name | 3-PROPYLPHENOL | |
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Advanced Synthetic Methodologies and Process Optimization for 3 Propylphenol
Grignard Reaction Pathways for 3-Propylphenol Synthesis
The Grignard reaction represents a foundational method for synthesizing this compound. A common approach involves the reaction of 3-hydroxybenzaldehyde (B18108) with ethylmagnesium bromide (EtMgBr) to form a benzylic alcohol intermediate, which is subsequently hydrogenated to yield this compound. This two-step process has been optimized for kilogram-scale production. lookchem.comacs.orgacs.org
Optimization of Reaction Parameters in Grignard-based Routes
For efficient large-scale synthesis, careful optimization of the Grignard reaction parameters is crucial. Studies have shown that the choice of solvent mixture and reaction temperature significantly impacts the yield and purity of the desired product. For instance, using tetrahydrofuran (B95107) (THF) as a solvent, often in combination with toluene (B28343) to improve aldehyde solubility, and maintaining the reaction temperature between 15-25 °C during the addition of the Grignard reagent has been identified as optimal for kilogram-scale preparation. lookchem.com Previous methods using diethyl ether as a solvent reported lower yields compared to optimized THF-based systems. lookchem.com
Sustainable Synthesis Approaches Utilizing Renewable Feedstocks
Increasing emphasis on sustainability has driven research into utilizing renewable resources for chemical synthesis. Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew processing industry, has emerged as a promising feedstock for producing valuable chemicals, including this compound. grafiati.comgrafiati.comresearchgate.netajol.infoacs.org
Synthesis from Cashew Nut Shell Liquid (CNSL) Components
CNSL is rich in phenolic compounds, primarily anacardic acid and its derivatives like cardanol (B1251761). These components can be chemically transformed into this compound through various pathways. grafiati.comajol.info
Anacardic Acid-derived Pathways
Anacardic acid, a major constituent of CNSL, can be converted into this compound. One route involves the decarboxylation of anacardic acid to form cardanol, which then undergoes further transformations. ajol.info Alternatively, anacardic acid can be directly processed. For instance, research has shown that anacardic acid can be converted to 3-(non-8-enyl)phenol through ethenolysis and distillation, followed by isomerizing cross-metathesis with short-chain olefins and subsequent hydrogenation to yield this compound. google.com This approach highlights the potential of CNSL as a sustainable source. google.comresearchgate.net
Cardanol-based Synthetic Routes
Cardanol, obtained from the decarboxylation of anacardic acid, serves as a key intermediate for synthesizing this compound. ajol.info Several metathesis-based strategies have been developed. One method involves isomerizing cardanol to a more reactive form, followed by cross-metathesis with 2-butene (B3427860) and subsequent hydrogenation, which yields this compound, albeit sometimes in moderate yields. google.com Another approach utilizes ethenolysis of cardanol to produce 3-(non-8-enyl)phenol, which can then be isomerized and further processed. rsc.org Research has also demonstrated that cardanol can be converted to this compound through a three-step process involving carbon-carbon double bond isomerization, cross-metathesis with cis-2-butene (B86535), and hydrogenation. udsm.ac.tz These routes leverage the unsaturated side chain of cardanol to construct the propyl group. google.comresearchgate.netrsc.orgudsm.ac.tz
Data Tables
Table 1: Grignard Reaction and Hydrogenation for this compound Synthesis
| Step | Reaction Type | Key Reagents/Catalysts | Solvent | Typical Conditions | Reported Yield | Reference |
| 1 | Grignard | 3-hydroxybenzaldehyde, Ethylmagnesium bromide (EtMgBr) | THF/Toluene | 15-25 °C | ~80% (for intermediate) | lookchem.com |
| 2 | Hydrogenation | Palladium on Carbon (Pd/C) | THF | Ambient Temperature (RT), overnight | ~100% (for intermediate to product) | |
| Overall | 75% | lookchem.comacs.orgacs.org |
Table 2: CNSL-derived Synthesis Routes to this compound
| Feedstock/Intermediate | Key Transformations | Yield (based on feedstock) | Key Catalyst/Reagents | Reference |
| Anacardic Acid | Decarboxylation to Cardanol, then isomerization, metathesis with 2-butene, hydrogenation | ~11% (based on cardanol) | Graphite bath, Ru-catalysts | google.com |
| Anacardic Acid | Ethenolysis, distillation, isomerizing cross-metathesis with short-chain olefins, hydrogenation | ~85% (combined 3-ethyl/propylphenol) | Ethylene, Ru-catalysts | google.com |
| Cardanol | Isomerization, cross-metathesis with cis-2-butene, hydrogenation | Low yield (3 steps) | Pd-based catalysts | udsm.ac.tz |
| Cardanol | Ethenolysis, isomerizing ethenolysis | >80% (for 3-ethyl/propylphenol) | Pd-based catalysts | rsc.org |
Compound List
this compound
3-Hydroxybenzaldehyde
Ethylmagnesium bromide (EtMgBr)
Anacardic acid
Cardanol
3-(non-8-enyl)phenol
3-(pentadec-8-enyl)phenol
3-hydroxypropiophenone
Safrole
Isosafrole
3-benzyloxybenzaldehyde (B162147)
Ethyl(triphenyl)phosphonium bromide
3-oxohexanal
1,3-acetonedicarboxylic acid esters
Propylcyclohexanone
cis-4-propylcyclohexanol
trans-4-propylcyclohexanol
3-(pentadec-2-enyl)phenol
cis-2-butene
Ethylene
3-(pentadec-1-en-1-yl)phenol
Tetradecanal
3-pentadecylphenyl acetate (B1210297)
Sodium 2-(dec-8-enyl)-6-hydroxybenzenesulfonate
3-(non-8-enyl)phenol
Eugenol
4-propylcyclohexanone (B1345700)
Propylcyclohexene
Propyl-cyclohexane
3-methoxy-5-propyl phenol (B47542)
3,5-dimethoxybenzoic acid
3,4-dimethoxy-propiophenone
Bromoacetophenone
Ketone 8
Alcohol 2
Phenethyl phenyl ether
3-propylcyclohexanone (B1314683)
3-propylcyclohexanol
3-propylcyclohexene
3-propylcyclohexane
Spectroscopic and Advanced Analytical Characterization in 3 Propylphenol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the 3-propylphenol molecule.
¹H NMR spectroscopy allows for the identification and quantification of different types of protons in a molecule. For this compound, characteristic signals arise from the aromatic protons and the aliphatic protons of the propyl chain, as well as the hydroxyl proton.
The aromatic region typically displays complex multiplets due to the substitution pattern on the benzene (B151609) ring. The proton attached to the hydroxyl group (OH) usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The propyl group exhibits distinct signals: a triplet for the terminal methyl protons (CH₃), a multiplet (often a sextet or complex multiplet) for the methylene (B1212753) protons (CH₂) adjacent to the methyl group, and a triplet for the methylene protons (CH₂) directly attached to the aromatic ring.
Table 3.1.1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic H (ortho) | ~7.03 - 7.20 | m | Protons adjacent to the propyl group |
| Aromatic H (meta) | ~6.73 - 6.86 | m | Protons between propyl and hydroxyl groups |
| Aromatic H (para) | ~6.66 - 6.75 | m | Proton opposite the propyl group |
| OH | ~4.56 - 4.92 | s (br) | Hydroxyl proton |
| CH₂ (propyl) | ~2.51 - 2.58 | t | Methylene group attached to the aromatic ring |
| CH₂ (propyl) | ~1.59 - 1.64 | m | Middle methylene group of the propyl chain |
| CH₃ (propyl) | ~0.91 - 0.98 | t | Terminal methyl group of the propyl chain |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Multiplicity abbreviations: s = singlet, t = triplet, m = multiplet, br = broad.
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the propyl chain.
The aromatic carbons typically resonate in the range of 110-160 ppm. The carbon directly bonded to the hydroxyl group (ipso-carbon) is usually found at the downfield end of this range (around 155 ppm), while the other aromatic carbons appear at different positions depending on their electronic environment and proximity to substituents. The propyl chain carbons show characteristic signals: the methylene carbon attached to the ring typically appears around 37-38 ppm, the middle methylene carbon around 24-25 ppm, and the terminal methyl carbon around 13-14 ppm.
Table 3.1.2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (ppm) | Assignment |
| C-OH (ipso) | ~155.2 - 155.8 | Carbon bearing the hydroxyl group |
| C-Propyl (ipso) | ~144.7 - 146.5 | Carbon bearing the propyl group |
| Ar-C (ortho) | ~129.4 - 129.6 | Aromatic carbons ortho to OH |
| Ar-C (meta) | ~114.5 - 115.4 | Aromatic carbons meta to OH |
| Ar-C (para) | ~112.6 - 112.8 | Aromatic carbon para to OH |
| Ar-C (ortho) | ~118.4 - 121.1 | Aromatic carbons ortho to propyl |
| CH₂ (propyl) | ~37.8 | Methylene group attached to the aromatic ring |
| CH₂ (propyl) | ~24.3 | Middle methylene group of the propyl chain |
| CH₃ (propyl) | ~13.8 | Terminal methyl group of the propyl chain |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Quaternary carbons (like C-OH and C-Propyl) often show weaker signals.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is essential for determining the molecular weight and providing information about the fragmentation pattern of this compound, aiding in its identification. Electron Ionization (EI) is a common ionization technique for such compounds.
The molecular ion peak ([M]⁺) for this compound (C₉H₁₂O) is expected at m/z 136. Fragmentation typically occurs through cleavage of bonds within the propyl chain and the aromatic ring. Common fragmentation pathways for phenols include the loss of small neutral molecules like CO or H₂O, and cleavage of alkyl side chains. For propylphenols, fragmentation can involve the loss of C₂H₅ (ethyl radical) or C₃H₇ (propyl radical), or internal rearrangements.
Table 3.2: Key Mass Spectrometry Fragments for this compound (EI)
| m/z | Proposed Fragment Identification | Notes |
| 136 | [M]⁺ | Molecular ion peak, corresponding to C₉H₁₂O⁺ |
| 107 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain. Often a significant peak. |
| 108 | [M - CH₂O]⁺ | Loss of a formaldehyde (B43269) molecule, possibly via rearrangement. |
| 94 | [M - CO]⁺ | Loss of a carbon monoxide molecule from the aromatic ring. |
| 93 | [M - OH]⁺ or [M - CH₃]⁺ | Loss of hydroxyl radical or methyl radical. |
| 77 | [C₆H₅]⁺ | Tropylium ion or phenyl cation, common in aromatic compounds. |
Note: The relative intensities of these fragments can vary depending on the specific instrument and conditions. The peak at m/z 107 is often reported as the base peak (most intense).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.
Key characteristic absorption bands for this compound include:
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
Aromatic C-H Stretching: Absorption bands typically appear slightly above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
Aliphatic C-H Stretching: Absorption bands for the propyl chain's methylene and methyl groups are observed below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
Aromatic C=C Stretching: Multiple bands in the region of 1450-1600 cm⁻¹, characteristic of the benzene ring.
C-O Stretching: A strong band for the C-O stretch of the phenolic hydroxyl group is typically observed in the range of 1200-1260 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations in the fingerprint region (e.g., 700-800 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.
Table 3.3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Notes |
| 3200-3600 (broad) | O-H stretch (hydroxyl) | Hydrogen-bonded phenolic hydroxyl group |
| 3030-3100 | Aromatic C-H stretch | Stretching of C-H bonds directly attached to the aromatic ring |
| 2850-2960 | Aliphatic C-H stretch | Stretching of C-H bonds in the propyl chain (CH₂, CH₃) |
| 1600-1585 | Aromatic C=C stretch | Ring vibrations |
| 1500-1400 | Aromatic C=C stretch | Ring vibrations |
| 1260-1200 | C-O stretch (phenol) | Strong absorption due to the phenolic C-O bond |
| 790, 695 | Aromatic C-H bending | Out-of-plane bending, indicative of monosubstitution pattern (meta) |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of synthesized this compound and for quantitative analysis in complex matrices.
Reversed-phase HPLC (RP-HPLC) is commonly employed for phenolic compounds. Typical methods utilize a C18 stationary phase column. The mobile phase usually consists of a mixture of water (often acidified with acetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, run either isocratically or with a gradient elution. Detection is typically performed using a UV-Vis detector, with wavelengths around 270-280 nm being suitable for detecting phenolic compounds.
HPLC analysis has reported high purity for synthesized this compound, often exceeding 98%. For instance, a purity of 98.5% was achieved after distillation in one synthesis report lookchem.com.
Table 3.4: Typical HPLC Conditions for this compound Analysis
| Parameter | Typical Specification/Description | Notes |
| Column | C18 reversed-phase column | e.g., 250 mm × 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (e.g., 50:50 to 80:20 v/v) | Often acidified with 0.1% acetic acid or formic acid. Gradient elution is common for complex mixtures. |
| Flow Rate | 0.5 - 1.0 mL/min | Dependent on column dimensions and mobile phase composition. |
| Detection | UV-Vis Detector | Wavelengths typically set around 270-280 nm for optimal detection of phenolic compounds. |
| Retention Time | ~10-15 minutes (example for similar compounds) | Highly dependent on the specific column, mobile phase composition, and gradient profile. |
| Purity Assessment | Typically >98% for purified samples | Determined by peak area percentage in the chromatogram. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, screening solvent systems for column chromatography, and assessing the relative purity of samples.
For this compound, TLC involves spotting a small amount of the sample onto a thin layer of adsorbent material (commonly silica (B1680970) gel) coated on a plate, which is then placed in a developing chamber containing a suitable solvent system. The solvent moves up the plate by capillary action, separating compounds based on their polarity.
The choice of solvent system is critical for good separation. For phenols, which are moderately polar, solvent systems typically involve mixtures of non-polar solvents (like hexane (B92381) or heptane) and more polar solvents (like ethyl acetate (B1210297), methanol, or isopropanol). The retention factor (Rf) value, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front, is used to characterize the compound's behavior. An ideal solvent system yields Rf values between 0.2 and 0.7.
Table 3.5: Example TLC Solvent Systems and Rf Values for Phenolic Compounds
| Stationary Phase | Mobile Phase Composition (Solvent A : Solvent B) | Typical Rf Range for Phenols | Notes |
| Silica Gel | Hexane : Ethyl Acetate (e.g., 80:20) | 0.3 - 0.6 | Adjusting the ratio of non-polar to polar solvent controls the Rf. |
| Silica Gel | Chloroform : Methanol (e.g., 90:10) | 0.4 - 0.7 | Higher polarity solvent system, suitable for more polar compounds or to increase Rf values. |
| Silica Gel | Toluene (B28343) : Ethanol : Acetic Acid (e.g., 4:1:0.1) | Variable | Use of acidic modifiers can sometimes improve separation of acidic compounds like phenols. |
Note: Rf values are highly dependent on the specific stationary phase, solvent system composition, temperature, and humidity. Optimization is often required.
Computational Chemistry and Molecular Modeling of 3 Propylphenol
Molecular Docking Investigations
Binding Affinity Determinations
Computational methods are vital for predicting and understanding how molecules like 3-Propylphenol interact with biological targets or other molecules. While specific experimental binding affinity data for this compound to a particular biological target is not universally documented in the readily accessible literature for this specific compound, general computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to estimate these interactions. These methods typically involve scoring functions that evaluate various interaction types, including van der Waals forces, electrostatic interactions, and hydrogen bonding, to predict a binding energy or score. For instance, studies on related alkylphenols or phenolic compounds often report binding free energies (ΔGbind) or docking scores, which can range significantly depending on the target and the computational methodology used. These values are crucial for identifying potential interactions in drug discovery or understanding molecular recognition processes.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior over time, providing insights into conformational changes, flexibility, and intermolecular interactions.
Conformational Stability and Flexibility Analysis
MD simulations are instrumental in assessing the conformational landscape and flexibility of molecules like this compound. By simulating the motion of atoms and molecules over time, researchers can analyze the stability of different conformers and the degree of flexibility within the molecule. For this compound, this would typically involve monitoring the dihedral angles of the propyl chain and the orientation of the hydroxyl group relative to the aromatic ring. Root Mean Square Deviation (RMSD) is a common metric used to quantify structural stability, where lower RMSD values over a simulation period indicate a more stable conformation. Studies on similar phenolic compounds have shown that the propyl chain can exhibit various rotameric states, with specific conformations being more energetically favorable or prevalent under certain simulation conditions researchgate.netbiorxiv.orgmdpi.com. Analyzing the root-mean-square fluctuation (RMSF) of individual atoms or residues can further detail the flexibility of specific parts of the molecule.
Intermolecular Interaction Dynamics
The dynamic interactions of this compound with its surrounding environment, such as solvent molecules (e.g., water) or other solutes, are critical for its behavior in various systems. MD simulations can capture the transient nature of these interactions, including hydrogen bonding, hydrophobic contacts, and van der Waals forces. For example, simulations might reveal the frequency and lifetime of hydrogen bonds formed between the hydroxyl group of this compound and surrounding water molecules, or the dynamic arrangement of solvent molecules in its hydration shell dovepress.comutupub.fiirbbarcelona.orgnih.gov. These analyses help in understanding solvation effects, solubility, and how this compound participates in complex molecular systems.
Thermochemical Calculations
Thermochemical calculations, often employing Density Functional Theory (DFT), are used to determine the energetic profiles of chemical reactions, molecular stability, and the feasibility of various transformations.
Fragmentation Pathway Energetics
Understanding the fragmentation pathways of this compound is important for predicting its behavior under conditions such as pyrolysis or mass spectrometry. DFT calculations can map out potential fragmentation routes by determining the energy barriers and heats of formation for various dissociation products. For instance, studies on similar alkylphenols have investigated the homolytic cleavage of C-C bonds in the alkyl chain or the C-O bond of the hydroxyl group. The energy required for these bond cleavages, often referred to as bond dissociation energies (BDEs), provides quantitative data on the molecule's stability towards fragmentation mdpi.comnih.gov.
Table 1: Hypothetical Fragmentation Energetics for this compound
| Fragmentation Pathway | Calculated Energy Barrier (kJ/mol) | Calculated Enthalpy of Formation (kJ/mol) |
| Homolytic cleavage of Cα-Cβ bond in propyl chain | 180 | 350 (Phenoxy radical + propyl radical) |
| Homolytic cleavage of Cβ-Cγ bond in propyl chain | 175 | 355 (Phenoxy radical + ethyl radical) |
| Homolytic cleavage of O-H bond | 160 | 420 (Phenoxide anion + H atom) |
| Cleavage of C-O bond (to form phenyl radical + propanol) | 210 | 500 |
Note: The data presented in this table are hypothetical and illustrative, based on typical values for similar chemical processes and are not derived from specific experimental or published computational studies for this compound.
Isomerization Studies
Isomerization studies investigate the energetic feasibility of structural rearrangements within or between isomers of a molecule. For this compound, computational methods can be used to determine the relative energies of different conformers or to calculate the energy barriers for potential tautomerization or skeletal rearrangements, although significant tautomerization is unlikely for this structure under normal conditions. Studies on related compounds have shown that conformational isomerism, particularly concerning the propyl side chain, can be analyzed using DFT to identify low-energy conformers and the energy barriers between them researchgate.netresearchgate.net.
Table 2: Hypothetical Conformational Isomerization Energies for this compound
| Conformational State | Relative Energy (kJ/mol) | Description |
| Propyl chain: anti-anti (all-trans) | 0.0 | Most extended conformation |
| Propyl chain: gauche-anti | 2.5 | One gauche rotation in the propyl chain |
| Propyl chain: anti-gauche | 2.8 | One gauche rotation in the propyl chain |
| Propyl chain: gauche-gauche | 5.0 | Two gauche rotations in the propyl chain |
| Intramolecular H-bond (OH to ortho-H) | 10.0 | Hypothetical strained conformation |
| Energy barrier for anti-anti to gauche-anti | 15.0 | Transition state energy for rotation |
Note: The data presented in this table are hypothetical and illustrative, based on typical values for conformational analysis of alkyl chains and are not derived from specific experimental or published computational studies for this compound.
Compound Names:
this compound
Catalytic Transformations and Industrial Applications of 3 Propylphenol
Conversion in Dealkylation Reactions
Impact of Steam in Dealkylation Processes
The dealkylation of alkylphenols, such as 4-n-propylphenol (a lignin-derived compound), into simpler molecules like phenol (B47542) and olefins (e.g., propylene) is an important process in biorefining and chemical synthesis. In these catalytic reactions, particularly those employing acidic zeolites like H-ZSM-5 at elevated temperatures, the presence of steam is critical for maintaining catalyst stability and reaction efficiency ugent.beacs.orgugent.befigshare.com.
Steam acts as a beneficial co-feed in these dealkylation processes, primarily by preventing rapid and reversible catalyst deactivation ugent.beacs.orgugent.be. It facilitates the desorption and diffusion of reaction products, such as phenol, away from the active sites of the catalyst. This is achieved through competitive adsorption and the formation of hydrogen bond chains, which effectively reduce the residence time of molecules within the zeolite pores ugent.beacs.orgugent.be. Consequently, this mechanism helps to mitigate catalyst poisoning and prevent the formation of undesirable condensation products, such as biphenylether moieties ugent.beacs.orgugent.be. The unique interaction between steam and the (alkyl)phenol/ZSM-5 system contributes to a surprisingly stable catalytic performance, especially when the zeolite has a low acid density figshare.com. This steam-assisted dealkylation is a key pathway for converting lignin-derived alkylphenols into valuable platform chemicals like phenol figshare.comscispace.com.
By-product or Intermediate in Lignin (B12514952) Depolymerization
Lignin, a complex aromatic polymer found in plant cell walls, is a rich source of phenolic compounds when subjected to depolymerization processes such as pyrolysis researchgate.netresearchgate.net. 3-Propylphenol has been identified as one of the phenolic compounds produced during the thermal breakdown of lignin and its model compounds csic.esacs.org. Specifically, in the pyrolysis of lignin model compounds like p-coumaryl alcohol, this compound is detected among the major products, often formed at lower pyrolysis temperatures (<500 °C) acs.org.
Beyond direct lignin pyrolysis, this compound and related propylphenols are also associated with biomass conversion pathways. For instance, cashew nut shell liquid (CNSL), a byproduct of cashew nut processing rich in anacardic acid and cardanol (B1251761), can be processed to yield this compound researchgate.netresearchgate.netcostech.or.tzaphrc.orgaphrc.org. Given that lignin is a complex polymer composed of propyl phenol units sci-hub.se, these findings underscore the potential of this compound to arise from various biomass valorization streams. While 4-alkylphenols are more frequently cited as direct depolymerization products from lignin, the presence of this compound in related biomass fractions highlights its relevance in the broader context of lignocellulosic biomass conversion scispace.comgoogle.com.
| Lignin Pyrolysis Product | Association with this compound |
| Phenol | Product of dealkylation scispace.com |
| p-Cresol | Identified pyrolysis product csic.es |
| p-Ethylphenol | Identified pyrolysis product csic.es |
| p-Vinylphenol | Identified pyrolysis product csic.es |
| This compound | Identified pyrolysis product csic.esacs.org |
| Guaiacol | Common lignin derivative mdpi.com |
| 4-Vinylguaiacol | Common lignin derivative mdpi.com |
| 2-Methoxy-4-propylphenol (B1219966) | Identified pyrolysis product ncsu.edu |
Application in Advanced Materials Synthesis
This compound and its related compounds find applications in the synthesis of advanced materials, leveraging their phenolic structure and alkyl side chains.
Polymer Precursors
While direct use of this compound as a monomer in large-scale polymerization is not extensively detailed in the provided literature, its precursors and related phenolic compounds derived from biomass are utilized in polymer science. Components of cashew nut shell liquid (CNSL), such as cardanol, which can be converted to this compound, are employed in the synthesis of various polymers and polymer additives researchgate.netcostech.or.tzaphrc.org. Lignin itself, described as a polymer of propyl phenol units sci-hub.se, is a natural polymer whose derivatives are investigated for coating applications and as functional materials sci-hub.seresearchgate.net. The phenolic hydroxyl group and the aromatic ring provide sites for chemical modification and incorporation into polymer backbones or as cross-linking agents.
Role in Nanoparticle Synthesis (e.g., chalcogenide nanoparticles)
Phenolic compounds, including those structurally related to this compound, play a significant role as ligands or capping agents in the synthesis of nanoparticles. Anacardic acid, a primary constituent of CNSL and a precursor to this compound, has been successfully used to cap chalcogenide nanoparticles, such as cadmium and lead chalcogenides researchgate.netcostech.or.tz. In these syntheses, the phenolic structure, particularly the hydroxyl group and the aromatic ring, along with the alkyl side chain, influences the stability, size, and surface properties of the resulting nanoparticles frontiersin.org.
Compound List:
this compound
Phenol
Propylene
p-Cresol
p-Ethylphenol
p-Vinylphenol
p-Coumarylalcohol
Guaiacol
4-Vinylguaiacol
Syringaldehyde
trans-Coniferyl alcohol
4-Ethylphenol (B45693) (4-EP)
4-n-Propylphenol (4-n-PP)
4-Isopropylphenol (4-iso-PP)
Anacardic acid
Cardanol
Cadmium chalcogenides (CdE)
Lead chalcogenides
Biological and Bioactive Mechanisms Associated with 3 Propylphenol
Antimicrobial Properties
Structure-Activity Relationships in Antimicrobial Efficacy
The antimicrobial efficacy of phenolic compounds, including 3-Propylphenol, is significantly influenced by their chemical structure. Research indicates that the presence and position of substituents on the phenolic ring, as well as the length and nature of alkyl chains, play a crucial role in determining their activity against various microorganisms acs.orgmdpi.comdtic.mil.
Phenolic compounds exert their antimicrobial effects through several mechanisms, primarily involving disruption of microbial cell membranes and interference with essential metabolic processes mdpi.com. The hydroxyl group on the phenol (B47542) ring is key, enabling interactions with diverse sites within bacterial cells mdpi.com. Lipophilicity, often increased by the presence of alkyl groups like the propyl chain in this compound, is a critical factor that enhances antibacterial activity. This increased lipophilicity facilitates the compound's access to the lipophilic cell walls of microorganisms, thereby improving its efficacy mdpi.comdtic.milfrontiersin.org.
Studies comparing different alkylphenols have shown variations in their antimicrobial potency. For instance, against Staphylococcus aureus, 4-propylphenol (B1200801) demonstrated a minimum inhibitory concentration (MIC) of 2.64 mM, which was significantly lower than that of 4-ethylphenol (B45693) (8.30 mM) and phenol (50.00 mM) acs.org. Similarly, research on Escherichia coli indicated that compounds with alkyl chains on the phenolic ring, such as 4-propylphenol, exhibited high bactericidal/bacteriostatic levels (BLD) of 80–100%, suggesting that increased lipophilicity correlates with enhanced activity frontiersin.org. The mechanism may involve the collapse of the proton motive force by inducing inward H+ translocation, as observed with 4-alkylphenols acs.org.
Table 1: Comparative Antimicrobial Activity of Phenolic Compounds
| Compound | Target Organism | Metric | Value | Reference |
| 4-Propylphenol | Staphylococcus aureus | MIC | 2.64 mM | acs.org |
| 4-Ethylphenol | Staphylococcus aureus | MIC | 8.30 mM | acs.org |
| Phenol | Staphylococcus aureus | MIC | 50.00 mM | acs.org |
| 4-Propylphenol | Escherichia coli | BLD | 80-100% | frontiersin.org |
| 4-Ethylphenol | Escherichia coli | BLD | 80-100% | frontiersin.org |
| p-Cresol | Escherichia coli | BLD | 80-100% | frontiersin.org |
Antioxidant Activities
Phenolic compounds are well-recognized for their antioxidant properties, acting as free radical scavengers and protectors against oxidative stress smolecule.comsolubilityofthings.comuctm.edumdpi.com. The antioxidant activity of phenols is closely linked to their chemical structure, particularly the presence and nature of substituents on the phenolic ring uctm.edumdpi.com.
The mechanism of action for phenolic antioxidants typically involves the donation of a hydrogen atom from the hydroxyl group to a free radical. This process generates a phenoxy radical, which is stabilized by resonance within the aromatic ring mdpi.com. The ease with which this hydrogen atom cleavage occurs, influenced by substituent polarity and steric factors, determines the compound's inhibitory efficacy uctm.edu. Electron-donating groups, such as the propyl group, can further stabilize these phenoxy radicals, thereby enhancing antioxidant activity .
While specific quantitative data for this compound's antioxidant capacity (e.g., IC50 values) were not extensively detailed in the provided search results, the general class of alkylphenols, including propylphenols, is known to exhibit these beneficial properties smolecule.comsolubilityofthings.comuctm.edu. The presence of the propyl group contributes to the molecule's lipophilicity, which can influence its interaction with biological membranes and its ability to scavenge radicals in lipid environments.
Endocrine Disrupting Potential and Mechanisms
Research suggests that certain alkylphenols, a class to which this compound belongs, may possess endocrine-disrupting potential smolecule.comresearchgate.netnih.govtandfonline.comistas.netnih.gov. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of the endocrine system, including hormone synthesis, secretion, transport, binding, action, or elimination istas.netnih.govmdpi.com.
While direct, extensive studies on this compound's endocrine-disrupting mechanisms were limited in the provided results, related compounds and general alkylphenols have been investigated. For example, studies have shown that alkylphenols can interact with hormone receptors, raising concerns about their potential to disrupt hormonal functions smolecule.com. Some research indicates that compounds structurally related to this compound may exhibit weak oestrogenic activity industrialchemicals.gov.au. Furthermore, propylphenol has been noted in studies examining the effects of EDCs on gene expression, specifically in relation to extracellular signal-regulated kinase (ERK) phosphorylation in pituitary cells researchgate.netnih.govnih.gov. These findings suggest that alkylphenols, including propylphenols, can influence cellular signaling pathways relevant to endocrine function. The mechanisms by which EDCs exert their effects are diverse, involving interactions with nuclear receptors, membrane-bound receptors, and enzymatic pathways involved in hormone biosynthesis and metabolism nih.gov.
Broader Toxicological Considerations in Biological Systems
This compound exhibits several toxicological properties that are relevant to its biological interactions. Based on available data for this compound and structurally related compounds, it is classified as harmful if swallowed or in contact with skin, and as corrosive, causing severe skin burns and eye damage echemi.comnih.govthermofisher.comfishersci.com. It can also cause respiratory irritation echemi.comnih.govfishersci.com.
Table 2: Acute Toxicity and Corrosivity Data for this compound
| Hazard Classification | Category | Reference |
| Acute Oral Toxicity | 4 | echemi.comnih.govthermofisher.comfishersci.com |
| Acute Dermal Toxicity | 4 | echemi.comnih.govthermofisher.comfishersci.com |
| Skin Corrosion/Irritation | 1C | echemi.comnih.govthermofisher.comfishersci.com |
| Serious Eye Damage/Eye Irritation | 1 | nih.govthermofisher.comfishersci.com |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory system | 3 | echemi.comnih.govfishersci.com |
Structurally related chemicals, including this compound, have shown moderate acute oral toxicity, with reported LD50 values often in the range of 300–2000 mg/kg body weight (bw)/day. For this compound specifically, LD50 values in guideline studies were reported as >2000 mg/kg bw/day industrialchemicals.gov.au. Moderate acute inhalation toxicity is also expected, with an LC50 (aerosol) for this compound reported between 1.08–4.98 mg/L industrialchemicals.gov.au.
Toxicokinetic data suggest that this compound can be absorbed via passive diffusion across the gastrointestinal tract and through the skin, with potential absorption also occurring via the respiratory tract industrialchemicals.gov.au. While some evidence indicates potential weak oestrogenic activity, and it is classified as an alkylphenol, a group known for endocrine disruption, further specific data on this compound's endocrine-disrupting mechanisms are warranted smolecule.comistas.netindustrialchemicals.gov.au. Importantly, the compound is not generally expected to have genotoxic potential, and tissue alterations in reproductive organs were not observed in studies with related chemicals industrialchemicals.gov.au.
Compound List:
this compound
4-Propylphenol
2-methoxy-4-propylphenol (B1219966)
4-Chloro-3-propylphenol
Phenol
4-Ethylphenol
p-Cresol
1-Octen-3-ol
Bisphenol A (BPA)
Phthalates
Nonylphenol
Octylphenol
p-tert-butylphenol
2-Propylphenol
2-Phenylphenol
4-Dodecylphenol
4-Phenylphenol
Guaiacol
4-Ethylguaiacol
Eugenol
Isoeugenol
Anacardic acid
Cardol
Environmental Fate, Degradation, and Ecotoxicological Assessment of 3 Propylphenol
Environmental Exposure Pathways and Release Mechanisms
3-Propylphenol is introduced into the environment through various industrial and domestic activities. As a member of the short-chained alkylphenols (SCAP) group, it can be found in groundwater near oil exploitation sites, pipelines, and coal liquefaction plants due to its aqueous solubility and specific partitioning behavior. squ.edu.om Industrial and domestic wastewater streams represent a significant release pathway, as alkylphenols are used in the formulation of detergents, cleaning products, paints, and cosmetics. epa.ie Specifically, this compound has been identified for use as a fragrance ingredient in products like air fresheners and both rinse-off and leave-on cosmetics. industrialchemicals.gov.au
Natural processes also contribute to its environmental presence. For instance, substituted propylphenols are known pyrolysis products resulting from the decomposition of lignin (B12514952) during biomass combustion. mdpi.com Furthermore, this compound, along with its ethylated counterpart, has been identified as a volatile compound in fermented and dried cocoa beans, where it can impart smoky or phenolic aromas, suggesting its formation during food processing. mdpi.com
Biodegradation Pathways in Aquatic and Terrestrial Environments
Biodegradation is a primary mechanism for the removal of this compound from the environment, carried out by a diverse range of microorganisms, including bacteria, fungi, and yeasts, under both aerobic and anaerobic conditions. d-nb.infoacademicjournals.org
Under aerobic conditions, the biodegradation of phenol (B47542) derivatives is generally efficient. Studies on Japanese paddy soils demonstrated that various alkylphenols were degraded with half-lives ranging from 2 to 19 days. nih.govresearchgate.net The rate of degradation has been observed to be inversely correlated with the size of the alkyl substituent on the phenol ring. nih.govresearchgate.net
The aerobic degradation of propylphenols typically proceeds through a meta-cleavage pathway. For the structural isomer 2-propylphenol, degradation by Pseudomonas sp. strain HBP1 Prp has been elucidated. nih.gov The pathway is initiated by an NADH-dependent monooxygenase that hydroxylates the aromatic ring to form 3-propylcatechol . This intermediate is then subjected to ring cleavage by a metapyrocatechase, yielding 2-hydroxy-6-oxo-nona-2,4-dienoate . Subsequent hydrolysis produces butyrate , which can be further metabolized by the cell. nih.gov A similar meta-cleavage pathway has been identified for the degradation of 2-sec-butylphenol (B1202637) by Pseudomonas sp. strain MS-1. nih.gov It is important to note that microbial strains exhibit specificity; for example, the strain MS-1 was unable to degrade 3-n-propylphenol, highlighting the diversity of microbial capabilities in nature. nih.gov
Table 1: Key Enzymes and Intermediates in the Aerobic Degradation of 2-Propylphenol This table is based on the pathway elucidated for the structural isomer 2-propylphenol, which serves as a model for this compound.
| Step | Enzyme | Substrate | Product | Reference |
|---|---|---|---|---|
| 1 | NADH-dependent monooxygenase | 2-Propylphenol | 3-Propylcatechol | nih.gov |
| 2 | Metapyrocatechase (Catechol 2,3-dioxygenase) | 3-Propylcatechol | 2-hydroxy-6-oxo-nona-2,4-dienoate | nih.gov |
| 3 | Meta fission product hydrolase | 2-hydroxy-6-oxo-nona-2,4-dienoate | Butyrate | nih.gov |
Anaerobic degradation of this compound is also possible, though it may be slower or require more specific environmental conditions. Research has shown that under flooded, anaerobic conditions in certain paddy soils, 4-n-propylphenol can be degraded, whereas alkylphenols with more complex, branched alkyl chains are more persistent. d-nb.infonih.govresearchgate.net One study identified the anaerobic biodegradation of 4-n-propylphenol in soil for the first time. nih.govresearchgate.net
A significant finding revealed that propylphenols can be formed as metabolites during the anaerobic biodegradation of propylbenzene (B89791). nih.gov In an iron-reducing bacterial enrichment culture dominated by a bacterium related to Rhodoferax ferrireducens, the oxidation of propylbenzene to propylphenols was identified as the initial step in the anaerobic degradation pathway. nih.gov This contrasts with predictive models, such as the Biowin7 anaerobic model, which calculate a low probability (0.3597) for the anaerobic biodegradation of this compound, suggesting that while possible, the process is not considered rapid. thegoodscentscompany.com
Wastewater treatment plants (WWTPs) are critical points for controlling the release of this compound into the environment. Removal occurs through a combination of biodegradation and sorption to sludge. frontiersin.org Conventional systems, such as septic tanks followed by soil percolation areas, utilize both anaerobic digestion and aerobic biodegradation to treat wastewater. epa.ie More advanced secondary treatment options, including rotating biological contactors and activated sludge processes, also rely on microbial degradation. epa.ienih.gov
Volatilization and Atmospheric Transport
The potential for this compound to volatilize from water or soil surfaces and undergo atmospheric transport is determined by its physical properties. With a boiling point of 228 °C and an estimated vapor pressure of 0.045 mmHg at 25 °C, this compound has low volatility. thegoodscentscompany.com
Table 2: Physical Properties Related to Volatilization of this compound
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 228.00 °C | thegoodscentscompany.com |
| Vapor Pressure | 0.045 mmHg (@ 25 °C, est.) | thegoodscentscompany.com |
| Water Solubility | 832.8 mg/L (@ 25 °C, est.) | thegoodscentscompany.com |
| logP (o/w) | 2.9 | nih.gov |
Despite its low vapor pressure, some volatilization from water surfaces is expected. For a structurally similar compound, p-tert-pentylphenol, the volatilization half-life from a model river was estimated to be 18 days. nih.gov Once in the atmosphere, alkylphenols may be subject to degradation. The reaction with nitrate (B79036) radicals, particularly during evening hours, can be an important atmospheric fate process. nih.gov
Potential for Migration to Groundwater
The migration of this compound to groundwater is a potential concern, particularly in areas with contaminated soils or where wastewater is discharged to land. Its relatively high estimated water solubility of 832.8 mg/L facilitates its transport through the soil column. squ.edu.omthegoodscentscompany.com
The mobility of this compound in the subsurface is mediated by its partitioning between water and soil organic matter. The octanol-water partition coefficient (LogP) is a key indicator of this behavior. With an XLogP3 value of 2.9, this compound exhibits moderate lipophilicity, suggesting it will sorb to soils and sediments to some extent, which can retard its movement. nih.gov However, its solubility is sufficient to allow for leaching and potential contamination of underlying aquifers, especially following spills or in areas with continuous sources like septic systems. squ.edu.omwhiterose.ac.uk The detection of short-chained alkylphenols in groundwater near industrial sites confirms their potential to migrate from contamination sources. squ.edu.om The fate of the compound in the subsurface is ultimately determined by the interplay between its mobility and the rate of its biodegradation under the prevailing redox conditions. witpress.com
Ecotoxicological Implications
The release of synthetic chemicals into the environment necessitates a thorough evaluation of their potential impact on ecosystems. For this compound, understanding its ecotoxicological implications is crucial for assessing its environmental footprint. This involves examining its effects on various trophic levels, from microorganisms to higher organisms, and its behavior within environmental compartments.
Impact on Aquatic Microorganisms (e.g., sewage treatment microorganisms)
Aquatic microorganisms, particularly those in wastewater treatment plants, play a vital role in the bioremediation of organic pollutants. sci-hub.seresearchgate.net The introduction of toxic or inhibitory compounds can disrupt these microbial communities and compromise the efficiency of sewage treatment processes. mdpi.comacademicjournals.org
While specific studies on the impact of this compound on sewage treatment microorganisms are limited, general information on phenols provides some insight. Phenolic compounds, at sufficient concentrations, can inhibit the dehydrogenase activity of bacteria, which is a measure of microbial respiration and growth. academicjournals.org However, some microbial communities have demonstrated the ability to acclimate to phenol toxicity over time. academicjournals.org For alkylphenols, a category that includes this compound, it is known that large amounts can affect the pH of water and subsequently harm aquatic organisms. thermofisher.com The German Water Hazard Class (WGK) for this compound is 3, indicating it is highly hazardous to water. sigmaaldrich.com
Table 1: Ecotoxicological Data for this compound
| Endpoint | Species/System | Result | Reference |
| Water Hazard Class (WGK) | - | Class 3 (highly hazardous to water) | sigmaaldrich.com |
| General Ecotoxicity | Aquatic Environment | Contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, but large amounts will affect pH and harm aquatic organisms. | thermofisher.com |
| Persistence and Degradability | - | No data available | thermofisher.comechemi.commedline.com |
| Toxicity to Fish | - | No data available | echemi.com |
Bioaccumulation Potential in Organisms
Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment, such as air, water, or soil. ca.govup.pt This occurs when the rate of uptake and storage of the chemical is faster than the rate of metabolism and excretion. ca.gov A key indicator of a substance's bioaccumulation potential is its octanol-water partition coefficient (Kow), often expressed as Log Kow or LogP. A higher LogP value generally indicates greater lipophilicity and a higher likelihood of accumulating in the fatty tissues of organisms. researchgate.net
Specific experimental data on the bioaccumulation of this compound is not available in the reviewed scientific literature. thermofisher.comechemi.commedline.com However, its potential can be estimated from its physicochemical properties. The computed XLogP3 value for this compound is 2.9, suggesting a moderate potential for bioaccumulation. nih.gov Chemicals with Log Kow values between 2 and 11 are generally considered to have a high environmental bioaccumulation potential. researchgate.net The transport rate of phenols through biological membranes is influenced by the length of their side aliphatic chain, with diffusion velocity following the order: methylphenol > ethylphenol > propylphenol > butylphenol. pjoes.com
Table 2: Physicochemical Properties of this compound Relevant to Bioaccumulation
| Property | Value | Reference |
| Molecular Weight | 136.19 g/mol | sigmaaldrich.comnih.gov |
| XLogP3 | 2.9 | nih.gov |
| Water Solubility | - | industrialchemicals.gov.au |
Food-Chain Effects
Biomagnification is a process that can occur as a result of bioaccumulation, where the concentration of a substance increases at successively higher levels in the food chain. ca.govup.pt An organism at the top of the food chain may accumulate a much higher concentration of a chemical than was present in the organisms it consumes. ca.gov This can lead to adverse effects, even if the initial environmental concentration of the chemical is low. ca.gov
There is no specific data available from the reviewed literature concerning the food-chain effects or biomagnification of this compound. However, the potential for a substance to biomagnify is predicated on its ability to bioaccumulate in organisms at lower trophic levels. Given the moderate bioaccumulation potential suggested by its LogP value, the possibility of transfer through the food chain exists. It is important to note, however, that bioaccumulation does not always lead to biomagnification. ca.gov Further research is required to determine if this compound biomagnifies in aquatic or terrestrial food webs.
Hazard Classification and Environmental Risk Assessment Frameworks
The potential environmental risk of a chemical is formally evaluated through standardized hazard classifications and risk assessment frameworks.
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). sigmaaldrich.comechemi.comnih.gov Its primary hazard classifications point to its potential for causing acute toxicity and severe skin and eye damage. thermofisher.comechemi.commedline.com For transportation, it is classified under UN number 3145 as ALKYLPHENOLS, LIQUID, N.O.S., with a hazard class of 8, indicating it is a corrosive substance. thermofisher.commedline.com
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | sigmaaldrich.comechemi.comnih.gov |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | sigmaaldrich.comechemi.comnih.gov |
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage | sigmaaldrich.comechemi.comnih.gov |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | sigmaaldrich.comechemi.commedline.com |
Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. sintef.nowhitehavencoal.com.au These frameworks are essential for managing chemicals and minimizing environmental harm. numberanalytics.comtaylorfrancis.com A common approach in chemical risk assessment is to compare the Predicted Environmental Concentration (PEC), which is the estimated concentration of a substance in the environment, with the Predicted No-Effect Concentration (PNEC). sintef.no The PNEC is the concentration below which unacceptable effects on organisms are unlikely to occur. sintef.no The PEC/PNEC ratio is used as a tool to characterize risk.
The general framework for an ERA, often based on standards like ISO 31000, involves several key steps: whitehavencoal.com.aunumberanalytics.com
Hazard Identification: Identifying the intrinsic hazardous properties of the chemical. whitehavencoal.com.au
Exposure Assessment: Determining the extent of environmental exposure (calculating the PEC). sintef.no
Effects Assessment: Determining the concentration at which the chemical causes adverse effects in organisms (deriving the PNEC from ecotoxicity data). sintef.no
Risk Characterization: Integrating the exposure and effects data to determine the likelihood of adverse effects occurring in the environment (e.g., using the PEC/PNEC ratio). sintef.nowhitehavencoal.com.au
Risk Management: Implementing measures to reduce the risk to an acceptable level if it is deemed too high. industrialchemicals.gov.auwhitehavencoal.com.au
For this compound, a comprehensive environmental risk assessment would require more extensive data on its environmental fate, persistence, and ecotoxicity across various trophic levels to accurately determine the PEC and PNEC values.
Future Directions and Emerging Research Avenues for 3 Propylphenol
Advancements in Sustainable Production Technologies
Traditional chemical syntheses of 3-propylphenol often rely on petroleum-based feedstocks and can involve harsh reaction conditions. researchgate.net A significant area of future research lies in the development of sustainable and green production technologies. A promising approach involves the use of renewable resources, particularly cashew nut shell liquid (CNSL), a readily available agro-waste. researchgate.netajol.info Anacardic acid, a major component of CNSL, can be converted to this compound through processes like decarboxylation to cardanol (B1251761), followed by a series of catalytic reactions including metathesis and hydrogenation. researchgate.netajol.infogoogle.com
Key research efforts are directed towards:
Optimization of Catalytic Processes: Developing more efficient and selective catalysts for the conversion of CNSL-derived intermediates, such as cardanol and 3-(non-8-enyl)phenol, to this compound. researchgate.net This includes exploring both homogeneous and heterogeneous catalysts to improve yields and reduce waste.
Biocatalysis: Investigating the use of enzymes or microbial fermentation to produce this compound and its precursors from renewable feedstocks like sugars. dntb.gov.ua This approach offers the potential for highly specific and environmentally friendly production routes.
Solvent Selection: Exploring greener solvents, such as 2-methyl tetrahydrofuran (B95107), to replace more hazardous solvents like dichloromethane (B109758) in the synthesis process. rsc.org
A comparative look at traditional versus sustainable synthesis routes highlights the shift in the field:
| Synthesis Route | Starting Material | Key Steps | Advantages | Challenges |
| Traditional | 3-Hydroxybenzaldehyde (B18108) | Grignard reaction, Catalytic hydrogenation acs.org | Established method, good overall yield (75%) acs.org | Petroleum-dependent, uses difficult-to-handle reagents, waste generation researchgate.net |
| Sustainable | Cashew Nut Shell Liquid (CNSL) | Ethenolysis, Distillation, Isomerising cross-metathesis, Hydrogenation researchgate.net | Utilizes renewable agro-waste, potential for regional production researchgate.net | Can involve multiple steps, yield optimization is ongoing google.com |
Novel Catalytic Applications and Process Intensification
Beyond its synthesis, this compound serves as a precursor for other valuable chemicals. ottokemi.comcymitquimica.comfishersci.es Future research will likely explore its use in novel catalytic applications. For instance, it is used to produce 2,4,5,6-tetrabromo-3-propylphenol, a reaction requiring bromine and an aluminum powder catalyst. ottokemi.comfishersci.es
Process intensification is a key strategy for making chemical production more efficient and sustainable. cam.ac.uknih.gov This involves developing smaller, more efficient reactors and integrating multiple reaction steps. cam.ac.uknih.govacs.org For the production of related compounds like 2-propyl phenol (B47542), researchers have demonstrated the use of small footprint, continuous flow reactors that can significantly increase productivity and reduce downstream processing. cam.ac.ukacs.org This "telescoped" approach, where reactions are carried out sequentially without isolating intermediates, is a promising area for the future production of this compound and its derivatives. cam.ac.uk
Refined Understanding of Biological Interactions and Mechanisms
This compound and its structural analogs exhibit a range of biological activities, making them interesting candidates for further investigation. The hydroxyl group of the phenol can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This interaction is believed to be central to its antimicrobial effects, which may involve the disruption of microbial cell membranes.
Future research will focus on:
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound and related compounds exert their biological effects. This includes identifying specific protein targets and signaling pathways.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how changes in the alkyl chain length or the position of substituents affect its biological activity. This can lead to the design of more potent and selective compounds.
Endocrine Disruption Potential: Investigating the potential for this compound and its isomers to interact with hormone receptors, a topic of growing interest for structurally similar compounds like 4-propylphenol (B1200801). smolecule.com
Environmental Remediation Strategies
The presence of alkylphenols like this compound in the environment, often as byproducts of industrial processes, necessitates research into effective remediation strategies. epa.govdb-thueringen.de Lignin (B12514952), a complex polymer composed of propyl phenol units, is a major component of biomass and its degradation products include various phenolic compounds. mdpi.com
Emerging research in this area includes:
Bioremediation: Utilizing microorganisms to break down this compound in contaminated soil and water. epa.gov This involves identifying and optimizing the conditions for microbial degradation.
Advanced Oxidation Processes: Developing chemical treatment methods to degrade these persistent organic pollutants.
Adsorption: Using natural polymers like chitosan, cellulose, and lignin as adsorbents to remove phenolic compounds from wastewater. mdpi.com These materials are attractive due to their low cost, biodegradability, and the presence of functional groups that can bind pollutants. mdpi.com
Integration with Biomass Valorization Initiatives
The concept of a biorefinery, where all components of biomass are converted into valuable products, is gaining traction. sigmaaldrich.com Lignin, in particular, is an underutilized resource with the potential to be a sustainable source of aromatic chemicals, including this compound. google.comgoogle.commdpi.com
Future research will focus on:
Lignin Depolymerization: Developing efficient catalytic processes to break down lignin into its monomeric components, including 4-alkyl-2-alkoxyphenols, which can then be converted to 3-alkylphenols. google.comgoogle.com
Selective Conversion: Designing catalysts, such as those based on ZSM-5 zeolites, for the selective dealkylation and demethoxylation of lignin-derived phenols to produce target molecules like phenol and propylene. acs.orgresearchgate.netresearchgate.net
Integrated Processes: Creating integrated biorefinery concepts that combine the fractionation of lignocellulosic biomass with the catalytic upgrading of the resulting streams to produce a portfolio of chemicals, including this compound. sigmaaldrich.com
Research has shown that certain catalysts can achieve high yields in the conversion of lignin-derived compounds. For example, a MoP/SiO2 catalyst has demonstrated approximately 90% yield of propylphenol at 100% conversion of the feedstock. google.com
| Catalyst System | Feedstock | Primary Products | Key Findings |
| ZSM-5 Zeolite | 4-n-propylphenol | Phenol, Propylene | Outperforms other zeolites; steam co-feeding maintains activity. acs.orgresearchgate.net |
| MoP/SiO2 | 2-methoxy-4-propylphenol (B1219966) | Propylphenol | ~90% yield at 100% conversion. google.com |
| Ni2P/SiO2 | 2-methoxy-4-propylphenol | Propylcyclohexane, Propylbenzene (B89791) | High activity for deoxygenation and ring hydrogenation. google.com |
Development of Advanced Computational Models
Computational chemistry and modeling are becoming indispensable tools in chemical research. For this compound, these models can accelerate research and development in several key areas.
Future directions include:
Predicting Properties: Using methods like Quantitative Structure-Activity Relationship (QSAR) to predict the biological activity and potential toxicity of this compound and its derivatives based on their chemical structure. frontiersin.org
Reaction Mechanism Elucidation: Employing computational modeling to study the reaction pathways and transition states involved in the synthesis and catalytic conversion of this compound. protocols.iounipa.it This can provide insights that are difficult to obtain through experiments alone.
Catalyst Design: Designing new catalysts with improved activity and selectivity for the production of this compound from biomass by modeling the interactions between the catalyst surface and the reactant molecules. unipa.it
For example, computational models have been used to investigate the hydrodeoxygenation of isoeugenol, a related lignin model compound, providing detailed insights into the reaction mechanisms on platinum catalysts. unipa.it Similarly, models are being developed to assess the domain of applicability of high-throughput screening assays for estrogen receptor activity, which can help in evaluating the potential endocrine effects of compounds like 4-propylphenol. frontiersin.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Propylphenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation of phenol with propyl halides or direct propylation using catalytic systems. Reaction parameters such as temperature (optimal range: 80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading (e.g., AlCl₃ or FeCl₃) critically affect regioselectivity and byproduct formation. For instance, excess propylating agents may lead to over-alkylation, reducing purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound's structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regioselectivity by identifying proton environments at the phenolic -OH (δ 5.2–5.8 ppm) and propyl chain (δ 0.8–1.6 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 270 nm) quantifies purity (>98% threshold for pharmacological studies). Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities, while melting point analysis (mp 77–82°C, as in analogous phenolic compounds) provides supplementary validation .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Methodological Answer : Adopt OSHA-compliant practices: use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation risks. Store at 0–6°C in amber glass to prevent photodegradation. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose via hazardous waste channels. Emergency protocols include rinsing eyes with water for 15 minutes and consulting poison control if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data in this compound's reactivity studies?
- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity in electrophilic substitution) require systematic validation:
Cross-reference computational models (DFT calculations for activation energies) with experimental kinetic data.
Conduct control experiments with deuterated analogs to isolate electronic vs. steric effects.
Compare results against phenolic analogs in databases like Phenol-Explorer to identify trends .
Q. What methodologies optimize multi-step synthesis of this compound derivatives while maintaining stereochemical integrity?
- Methodological Answer : For chiral derivatives (e.g., this compound glycosides):
- Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases for enantiomeric separation).
- Monitor intermediates via chiral HPLC and circular dichroism (CD) spectroscopy.
- Protect phenolic -OH groups with tert-butyldimethylsilyl (TBS) to prevent side reactions during functionalization .
Q. How does this compound's stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer : Degradation studies show accelerated decomposition at pH > 8 (due to deprotonation) and temperatures > 40°C. To ensure reproducibility:
- Use buffered solutions (pH 5–7) for biological assays.
- Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Store stock solutions in anhydrous DMSO at -20°C to prevent hydrolysis .
Q. What in silico modeling approaches predict this compound's biological activity and environmental fate?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models predict logP (2.1–2.5) for membrane permeability. Use EPI Suite software to estimate biodegradation half-lives (t₁/₂ > 60 days suggests persistence). Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., COX-2 inhibition) for pharmacological profiling .
Q. How can natural product derivatization strategies be adapted for this compound-based drug discovery?
- Methodological Answer : Leverage phenolic multi-reactive sites (C-4 and C-5 positions) for functionalization:
- Synthesize sulfated derivatives for enhanced water solubility using SO₃-pyridine complexes.
- Apply Click chemistry (CuAAC) to append triazole moieties for antiviral activity screening.
- Validate metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
